Welcome to the BenchChem Online Store!
molecular formula C8H12N2O B8494169 3,5-dimethyl-1-oxiranylmethyl-1H-pyrazole

3,5-dimethyl-1-oxiranylmethyl-1H-pyrazole

Cat. No. B8494169
M. Wt: 152.19 g/mol
InChI Key: GKBKJXGAJKTEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07851570B2

Procedure details

General Synthesis of 1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ols NaOH pellets (7.50 g, 0.188 mol) were added into a slightly heterogeneous mixture of 3,5-dimethylpyrazole (15.0 g, 0.156 mol) and epichlorohydrin (250 ml, 3.19 mol). After stirring for several minutes, NaCl began to precipitate and the reaction mixture was stirred at room temperature for 24 h. The resulting suspension was then filtered and the filtrate was evaporated under reduced pressure to give 3,5-dimethyl-1-oxiranylmethyl-1H-pyrazole as a viscous oil. This crude product, which contained 5-10% (by GC-MS) of 1,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, was used in the preparation of the following compounds without purification.
[Compound]
Name
1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ols NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[Na+].[Cl-]>>[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[N:4]([CH2:8][CH:10]2[CH2:11][O:12]2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ols NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC1=NNC(=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)C)CC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.